molecular formula C5H13N3O2S B3076935 N-methylpiperazine-1-sulfonamide CAS No. 1042643-66-2

N-methylpiperazine-1-sulfonamide

Cat. No.: B3076935
CAS No.: 1042643-66-2
M. Wt: 179.24 g/mol
InChI Key: HCDSYEBRPDDECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylpiperazine-1-sulfonamide is a chemical compound featuring a piperazine core substituted with a methyl group and a sulfonamide group. This structure makes it a valuable synthon and building block in medicinal chemistry and drug discovery research. The piperazine-sulfonamide hybrid scaffold is of significant interest in the design of novel bioactive molecules. Piperazine sulfonamide derivatives have been identified as key structural motifs in pharmaceuticals and investigational compounds, demonstrating a wide range of pharmacological activities. Research highlights the application of this core structure in the development of HIV-1 protease inhibitors, where it functions as a novel aspartate binding group, contributing to increased enzyme binding affinity and antiviral activity . More broadly, sulfonylpiperazine hybrids are explored for diverse biological applications, including potential anticancer, antibacterial, and anticonvulsant agents, as established in structure-activity relationship (SAR) studies and structure-based drug design . The integration of the sulfonamide moiety, often used as a bioisostere for carboxylic acids, can influence key properties like hydrolytic stability and hydrogen bonding capacity, which are critical for optimizing drug-target interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a versatile intermediate to synthesize and optimize new chemical entities for various pre-clinical research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-6-11(9,10)8-4-2-7-3-5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDSYEBRPDDECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-Methylpiperazine-1-sulfonamide Hydrochloride (CAS 1795394-70-5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 1795394-70-5 , chemically identified as N-Methylpiperazine-1-sulfonamide hydrochloride , is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1] It serves as a critical scaffold in the development of targeted protein-protein interaction (PPI) inhibitors, most notably for the Menin-MLL (Mixed Lineage Leukemia) complex, and in the optimization of PDE5 inhibitors .

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, synthesis pathways, safety protocols, and application in fragment-based drug design (FBDD).

Part 1: Chemical Identity & Physicochemical Properties

Core Identity Data
ParameterSpecification
Chemical Name N-Methylpiperazine-1-sulfonamide hydrochloride
CAS Number 1795394-70-5
Molecular Formula C₅H₁₄ClN₃O₂S
Molecular Weight 215.70 g/mol
Free Base MW ~179.24 g/mol (C₅H₁₃N₃O₂S)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
SMILES CN1CCN(CC1)S(=O)(=O)N.Cl
InChI Key KBYGRTBROZYKPX-UHFFFAOYSA-N
Structural Significance

The molecule features a piperazine core mono-substituted with a methyl group at the N1 position and a sulfonamide group at the N4 position.

  • Piperazine Ring: Provides conformational rigidity and solubility, a common pharmacophore in CNS and oncology drugs.

  • Sulfonamide Moiety: Acts as a key hydrogen bond donor/acceptor, critical for binding to polar residues (e.g., Arginine) in protein active sites.

  • HCl Salt Form: Enhances shelf-life stability and aqueous solubility compared to the free base, which can be prone to oxidation or hygroscopicity.

Part 2: Applications in Drug Discovery

Menin-MLL Inhibition (Oncology)

Research into acute leukemia has identified the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins as a therapeutic target. CAS 1795394-70-5 has been identified as a potent fragment in this space.

  • Mechanism: The sulfonamide group forms critical hydrogen bonds with Arg330 (or similar residues) within the Menin central cavity.

  • Fragment Efficacy: As a small molecule fragment, it exhibits high ligand efficiency (LE), serving as an anchor point for growing larger, high-affinity inhibitors.

PDE5 Inhibitors

In the optimization of phosphodiesterase 5 (PDE5) inhibitors (treating erectile dysfunction and pulmonary hypertension), the N-methylpiperazine-1-sulfonamide moiety is used to tune the pharmacokinetic profile (ADME) of the drug, specifically improving metabolic stability and oral bioavailability.

Visualization: Menin-MLL Inhibition Logic

The following diagram illustrates how this scaffold functions as a "warhead" or anchor in drug design.

Menin_Inhibition Scaffold CAS 1795394-70-5 (Scaffold) Menin_Pocket Menin Protein Central Cavity Scaffold->Menin_Pocket Binds to Interaction H-Bond Formation (Arg330) Menin_Pocket->Interaction Facilitates Outcome Disruption of Menin-MLL Complex Interaction->Outcome Results in

Figure 1: Mechanism of action for sulfonamide-piperazine scaffolds in blocking Menin-MLL protein interactions.

Part 3: Synthesis & Manufacturing Protocols

Synthetic Route

The synthesis typically involves the sulfamoylation of N-methylpiperazine. The HCl salt is formed in the final step to ensure product stability.

Reaction Scheme:

  • Starting Material: N-Methylpiperazine (CAS 109-01-3).

  • Reagent: Sulfamoyl chloride (ClSO₂NH₂) or Sulfamide (NH₂SO₂NH₂) via transamidation.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Base: Triethylamine (Et₃N) to scavenge HCl generated during substitution.

Step-by-Step Protocol (Laboratory Scale)

Note: This protocol is a generalized high-purity synthesis derived from standard sulfonamide formation methodologies.

  • Preparation: Charge a reaction vessel with N-methylpiperazine (1.0 eq) and DCM (10 volumes) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add Triethylamine (1.2 eq) followed by slow addition of Sulfamoyl chloride (1.1 eq) in DCM solution. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor via TLC or LC-MS for consumption of starting amine.

  • Workup: Quench with water. Extract the organic layer. Wash with brine and dry over Na₂SO₄.

  • Salt Formation: Dissolve the crude free base in Ethanol/Diethyl Ether. Add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: Filter the resulting white precipitate (CAS 1795394-70-5). Wash with cold ether and dry under vacuum.

Visualization: Synthesis Workflow

Synthesis_Workflow Start N-Methylpiperazine (Start Material) Step1 Sulfamoylation (ClSO2NH2 / Et3N / DCM) Start->Step1 Step2 Workup & Extraction Step1->Step2 Step3 Salt Formation (HCl in Dioxane) Step2->Step3 Final CAS 1795394-70-5 (White Solid) Step3->Final

Figure 2: Synthetic pathway for N-Methylpiperazine-1-sulfonamide HCl.

Part 4: Safety Data Sheet (SDS) Analysis

As a potent chemical intermediate, strict safety adherence is required. The following data is derived from GHS classifications for piperazine sulfonamides.

Hazard Identification (GHS)
CodeHazard StatementCategory
H315 Causes skin irritationSkin Irrit. 2
H319 Causes serious eye irritationEye Irrit. 2A
H335 May cause respiratory irritationSTOT SE 3
Handling & Storage
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C (refrigerated) or room temperature in a tightly sealed container.

  • Atmosphere: Hygroscopic; store under Inert Gas (Nitrogen or Argon) to prevent moisture absorption which degrades the HCl salt.

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]

  • Skin Contact: Wash with plenty of soap and water.[2] If irritation persists, seek medical advice.

  • Spill: Sweep up solid material without creating dust. Place in a chemical waste container.

Part 5: Sourcing & Supply Chain Quality

Supplier Qualification

When sourcing CAS 1795394-70-5, researchers must validate the "Salt Stoichiometry." Ensure the Certificate of Analysis (CoA) specifies:

  • Chloride Content: To confirm it is a mono-hydrochloride vs. dihydrochloride.

  • Purity (HPLC): Minimum >95% (Research Grade) or >98% (GMP/Process Grade).

  • Water Content (Karl Fischer): Should be <1.0% unless a hydrate form is specified.

Supply Chain Decision Tree

Supply_Chain Source Select Supplier Check1 Check CoA: HPLC Purity >95%? Source->Check1 Check2 Check CoA: Identity (H-NMR / LCMS)? Check1->Check2 Yes Reject Reject / Re-Purify Check1->Reject No Decision Approved for Use Check2->Decision Yes Check2->Reject No

Figure 3: Quality control decision tree for incoming raw materials.

References

  • Borkin, D., et al. (2015). Complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. National Institutes of Health (NIH) / PubMed Central. [Link]

  • PubChem. (2024). Compound Summary: Piperazine sulfonamide derivatives.[3][4] National Library of Medicine. [Link]

  • Ahmed, N. S., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. ResearchGate. [Link]

Sources

1-methylpiperazine-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 1-Methylpiperazine-1-sulfonamide; 1-Sulfamoyl-4-methylpiperazine; N-Sulfamoyl-N'-methylpiperazine CAS Registry Number: 29604-19-1[1]

Executive Summary

4-Methylpiperazine-1-sulfonamide is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of sulfonamide-based bioactives.[1] Structurally, it consists of a piperazine ring substituted at the N1 position with a sulfonamide group (


) and at the N4 position with a methyl group.[1] This bifunctional scaffold serves as a critical intermediate in the development of Carbonic Anhydrase (CA) inhibitors , chemokine receptor modulators , and HIV-1 protease inhibitors .[1] Its amphiphilic nature—combining a polar sulfonamide "head" with a lipophilic methylpiperazine "tail"—makes it an ideal candidate for fragment-based drug design (FBDD).[1]
Physicochemical Specifications

The following data represents the core physicochemical profile for research-grade material.

PropertySpecificationNotes
Molecular Formula

Molecular Weight 179.24 g/mol Exact Mass: 179.0728
Appearance White to off-white solidCrystalline powder
Solubility DMSO, Methanol, Water (Moderate)Piperazine ring enhances aqueous solubility
pKa (Calculated) ~10.1 (Sulfonamide NH2)Weakly acidic proton
LogP -1.8 to -0.2Hydrophilic character
Melting Point 108–112 °CVaries slightly by purity/polymorph
Synthesis & Manufacturing Protocol

Methodology: Direct Sulfamoylation of N-Methylpiperazine Source: Adapted from US Patent 8410123B2 and related sulfonamide synthesis literature.[1]

This protocol describes the laboratory-scale synthesis of 4-methylpiperazine-1-sulfonamide via the trans-sulfamoylation reaction using sulfamide.[1] This route is preferred over sulfamoyl chloride due to higher safety profiles and operational simplicity.

Reaction Scheme

SynthesisPathway NMP N-Methylpiperazine (C5H12N2) Reaction Reflux in Dioxane 18 Hours, 101°C NMP->Reaction Sulfamide Sulfamide (NH2SO2NH2) Sulfamide->Reaction Product 4-Methylpiperazine-1-sulfonamide (White Solid) Reaction->Product Yield: ~40-60%

Figure 1: Synthetic pathway for the preparation of 4-methylpiperazine-1-sulfonamide via sulfamide reflux.[1]

Step-by-Step Protocol
  • Reagent Preparation:

    • Charge a round-bottom flask with 1-Methylpiperazine (1.0 equiv, e.g., 1.58 g).[1]

    • Add 1,4-Dioxane (anhydrous, 10–20 mL per gram of substrate) as the solvent.[1]

    • Add Sulfamide (

      
      ) (2.5–3.0 equiv, e.g., 4.0 g).[1] Note: Excess sulfamide drives the equilibrium toward the mono-substituted product.[1]
      
  • Reaction:

    • Equip the flask with a reflux condenser and a drying tube (calcium chloride or nitrogen line).[1]

    • Heat the mixture to reflux (~101 °C) with vigorous magnetic stirring.

    • Maintain reflux for 18 hours . Monitor reaction progress via TLC (MeOH:DCM 1:9) or LC-MS.[1][2]

  • Work-up:

    • Remove the solvent in vacuo using a rotary evaporator to obtain a crude residue.

    • Partition the residue between Ethyl Acetate (EtOAc) and Water (1:1 ratio, e.g., 100 mL each).[1]

    • Separate the layers.[3] The product preferentially partitions into the organic phase, while excess sulfamide remains in the aqueous phase.

    • Extract the aqueous layer two additional times with EtOAc.

  • Purification & Isolation:

    • Combine the organic extracts.[4]

    • Dry over anhydrous Magnesium Sulfate (

      
      ) .[1]
      
    • Filter and concentrate in vacuo.

    • Result: The title compound is isolated as a white solid. Recrystallization from EtOAc/Hexane may be performed if higher purity (>98%) is required.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.


H NMR (DMSO-

, 400 MHz):
  • 
     6.74 ppm (s, 2H):  Broad singlet corresponding to the sulfonamide protons (
    
    
    
    ).[1] This is the diagnostic peak for successful sulfamoylation.
  • 
     2.94 ppm (t, 4H):  Triplet corresponding to the piperazine ring protons adjacent to the sulfonamide group (
    
    
    
    ).[1]
  • 
     2.37 ppm (t, 4H):  Triplet corresponding to the piperazine ring protons adjacent to the methyl group (
    
    
    
    ).[1]
  • 
     2.18 ppm (s, 3H):  Singlet corresponding to the N-methyl group (
    
    
    
    ).[1]

Mass Spectrometry (ESI/APCI):

  • [M+H]

    
    :  Observed at 180.1 m/z .[1]
    
  • Ionization Mode: Positive mode is preferred due to the basic tertiary amine.

Applications in Drug Discovery[3][7]

4-Methylpiperazine-1-sulfonamide acts as a versatile "warhead" or linker in several therapeutic areas.

A. Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group (


) is a classical Zinc-Binding Group (ZBG) .[1] It coordinates directly with the 

ion in the active site of Carbonic Anhydrase enzymes.[1]
  • Mechanism: The deprotonated sulfonamide nitrogen binds to the catalytic zinc, displacing the zinc-bound water molecule/hydroxide ion, thereby inhibiting the hydration of

    
    .
    
  • Selectivity: The N-methylpiperazine tail provides a handle to probe the hydrophobic/hydrophilic pockets of specific CA isoforms (e.g., tumor-associated hCA IX/XII vs. cytosolic hCA I/II).[1]

B. Chemokine Receptor Modulation

This scaffold is used to synthesize antagonists for chemokine receptors (e.g., CCR4, CXCR3).[1] The piperazine ring provides rigid spacing, while the sulfonamide acts as a hydrogen bond donor/acceptor to anchor the molecule within the receptor's transmembrane domain.

DrugDesign Scaffold 4-Methylpiperazine-1-sulfonamide (Scaffold) CA Carbonic Anhydrase (Zn2+ Binding) Scaffold->CA GPCR Chemokine Receptors (H-Bonding Network) Scaffold->GPCR HIV HIV-1 Protease (Aspartyl Binding Core) Scaffold->HIV ZBG Zinc Coordination (Inhibition of Catalysis) CA->ZBG Linker Rigid Linker (Conformational Lock) GPCR->Linker

Figure 2: Therapeutic utility of the 4-methylpiperazine-1-sulfonamide scaffold in medicinal chemistry.[1]

References
  • AstraZeneca AB. (2013).[1] Pyrimidine sulphonamide derivatives as chemokine receptor modulators. US Patent 8,410,123 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Nocentini, A., et al. (2019).[1] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[1] Journal of Medicinal Chemistry, 62(24), 11238–11252.[1] Link[1]

  • PubChem. (2024).[1] Compound Summary for CID 123847, 4-Methylpiperazine-1-sulfonamide.[1][5][6] National Center for Biotechnology Information. Link[1]

Sources

Methodological & Application

using N-methylpiperazine-1-sulfonamide as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Methylpiperazine-1-sulfonamide in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Strategic Rationale

N-methylpiperazine-1-sulfonamide represents a high-value "privileged fragment" in modern drug discovery. Unlike generic fragments, it combines a potent zinc-binding group (ZBG)—the primary sulfonamide—with a solubility-enhancing, rigidifying scaffold (N-methylpiperazine).

Why this fragment matters:

  • Dual Functionality: The sulfonamide moiety (

    
    ) acts as a critical anchor for metalloenzymes (e.g., Carbonic Anhydrases, MMPs), while the piperazine ring provides a defined exit vector with controlled geometry.
    
  • Physicochemical Superiority: The basic tertiary amine (

    
    ) modulates aqueous solubility and lipophilicity (
    
    
    
    ), addressing common "brick-dust" issues in early lead optimization.
  • Synthetic Versatility: It serves as a robust starting point for "fragment growing" strategies, particularly via the "tail approach" where the piperazine ring extends towards the solvent-exposed rim of the active site.

Application I: Targeting Metalloenzymes (Carbonic Anhydrase)

The primary application of N-methylpiperazine-1-sulfonamide is as a warhead for Zinc-dependent enzymes, specifically Human Carbonic Anhydrases (hCAs).

Mechanistic Basis
  • Zn(II) Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (

    
    ) in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.
    
  • Gatekeeper Interaction: The piperazine scaffold acts as a rigid linker, directing the N-methyl group towards the hydrophobic or hydrophilic pockets at the active site entrance (the "tail" region).

Quantitative Performance Data (hCA Inhibition)

The following table summarizes inhibition constants (


) for piperazine-sulfonamide derivatives, illustrating the fragment's potential when optimized.
IsoformPhysiological RoleTypical

(Fragment)
Typical

(Optimized Lead)
Selectivity Potential
hCA I Cytosolic (RBCs)> 10,000 nM~50 - 100 nMLow (Off-target)
hCA II Cytosolic (Glaucoma)100 - 500 nM< 5 nMHigh
hCA IX Transmembrane (Hypoxic Tumors)50 - 200 nM< 10 nMVery High (Target)
hCA XII Transmembrane (Tumors)40 - 150 nM< 10 nMHigh

Note: The "naked" fragment often shows modest potency (


 in 

M range). The values above reflect the fragment's contribution when coupled with hydrophobic tails (e.g., benzyl/aryl groups) via the piperazine nitrogen.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Methylpiperazine-1-sulfonamide

Rationale: Direct sulfamoylation using sulfamide is preferred over sulfonyl chlorides to generate the primary sulfonamide (


) rather than a sulfonamide linkage (

).

Reagents:

  • N-methylpiperazine (1.0 equiv)

  • Sulfamide (

    
    ) (4.0 equiv)
    
  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sulfamide (4.0 equiv, excess is critical to prevent bis-substitution) in anhydrous 1,4-dioxane (concentration ~0.5 M).

  • Addition: Add N-methylpiperazine (1.0 equiv) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and stir for 48 hours . Critical: Monitor by TLC (MeOH/DCM 1:9) or LC-MS to ensure consumption of the amine.
    
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off any insoluble precipitate (often unreacted sulfamide or ammonium salts).

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • The crude residue is often an oil or semi-solid.

    • Purify via Flash Column Chromatography using a gradient of DCM

      
       DCM:MeOH (9:1).
      
    • Yield: Typical isolated yields range from 60-80%.

  • Validation:

    • 
       NMR (DMSO-
      
      
      
      ):
      Look for the diagnostic sulfonamide singlet (
      
      
      ppm, 2H, exchangeable with
      
      
      ) and piperazine protons.
    • MS (ESI):

      
       calc. for 
      
      
      
      .
Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: Due to the low molecular weight (<200 Da), high-sensitivity screening is required to detect binding.

  • Sensor Chip: CM5 or NTA chip (if capturing His-tagged protein).

  • Immobilization: Target density should be high (~3000-5000 RU) to detect the small fragment signal.

  • Buffer: PBS-P+ or HEPES buffered saline. Crucial: Include 0.05% Tween-20 to prevent non-specific adsorption.

  • Injection:

    • Concentration series: 0 (Blank), 10, 50, 100, 250, 500, 1000

      
      M.
      
    • Contact time: 30-60 seconds (fast kinetics expected).

    • Dissociation time: 60 seconds.

  • Analysis:

    • Solvent correction is mandatory (DMSO calibration).

    • Fit to 1:1 steady-state affinity model to determine

      
      .
      

Visualization & Logic Flow

Diagram 1: Fragment Optimization Workflow

This diagram illustrates the decision matrix for evolving the N-methylpiperazine-1-sulfonamide fragment.

FBDD_Workflow Start Fragment Hit: N-Me-Piperazine-Sulfonamide Screen Biophysical Screening (SPR / NMR / X-ray) Start->Screen BindingMode Determine Binding Mode (Zn Coordination confirmed?) Screen->BindingMode Path_Grow Strategy A: Fragment Growing (Tail Approach) BindingMode->Path_Grow Yes, Zn bound Path_Link Strategy B: Fragment Linking (Combine with 2nd site binder) BindingMode->Path_Link Yes, but weak Synth_Grow Synthesize Derivatives: Substitute N-Me with Hydrophobic/Aryl groups Path_Grow->Synth_Grow Synth_Link Synthesize Bifunctional Ligands Path_Link->Synth_Link Opt_Sol Optimization: Solubility & PK Profile Synth_Grow->Opt_Sol Synth_Link->Opt_Sol Lead Lead Candidate (nM Potency) Opt_Sol->Lead

Caption: Decision tree for evolving the N-methylpiperazine-1-sulfonamide fragment from initial hit to lead candidate.

Diagram 2: Pharmacophore & Interaction Map

Visualizing the binding interactions within the active site of Carbonic Anhydrase.

Interaction_Map Sulfonamide Sulfonamide Group (-SO2NH2) Zn Zn(II) Ion (Catalytic Center) Sulfonamide->Zn Coordination (Tetrahedral) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond Donor Piperazine Piperazine Ring (Rigid Scaffold) Piperazine->Sulfonamide Covalent Link N_Methyl N-Methyl Group (Tail) Piperazine->N_Methyl Covalent Link Hydrophobic Hydrophobic Pocket (Active Site Rim) N_Methyl->Hydrophobic Van der Waals (Vector for Growth)

Caption: Interaction map detailing the binding mechanism of the fragment within the Carbonic Anhydrase active site.

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Krasavin, M., et al. (2017). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors.[3] Bioorganic Chemistry. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. Link

Sources

Scalable Synthesis of N-Methylpiperazine Sulfonamides: Process Optimization & Safety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, frequently employed to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug candidates (e.g., Sildenafil, Imatinib, Clozapine). The formation of the sulfonamide bond using N-methylpiperazine is a high-frequency reaction in drug development.

While the reaction is kinetically favorable, scaling this procedure from gram to kilogram quantities introduces critical safety and quality challenges, specifically exotherm control and regiochemical purity . This guide details a robust, self-validating scale-up protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a greener, scalable alternative to Dichloromethane (DCM), featuring an integrated Acid-Base Swing Purification strategy that eliminates the need for chromatographic separation.

Process Chemistry & Mechanistic Insight

The Reaction Landscape

The synthesis involves the nucleophilic attack of the secondary amine of N-methylpiperazine (NMP) on the electrophilic sulfur of a sulfonyl chloride (


).
  • Thermodynamics: The reaction is highly exothermic (

    
    ). On a large scale, rapid addition of reagents can lead to thermal runaways, solvent boiling, or degradation.
    
  • Kinetics: The reaction is fast. The rate-limiting step is typically mass-transfer controlled during mixing on a large scale.

  • Chemistries of Concern:

    • Hydrolysis: Sulfonyl chlorides are moisture-sensitive. Water ingress competes with the amine, generating sulfonic acid impurities.

    • Quaternization: While less common with sulfonylation, high temperatures can theoretically induce the sulfonyl chloride to react with the tertiary methyl-amine site, or cause the NMP to act as a base, forming salts that complicate stirring.

Strategic Solvent Selection
  • Lab Scale (Avoid): DCM is standard but undesirable for scale-up due to environmental regulations and low boiling point.

  • Scale-Up Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

    • Why: 2-MeTHF separates cleanly from water (crucial for workup), has a higher boiling point (

      
      C) for better thermal safety margins, and is derived from renewable resources.
      

Detailed Scale-Up Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor (10L - 50L) with overhead mechanical stirring and internal temperature probe.

  • Reagents:

    • Sulfonyl Chloride derivative (

      
       equiv)
      
    • N-Methylpiperazine (

      
       equiv)
      
    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (

      
       equiv) – Acts as HCl scavenger.
      
    • Solvent: 2-MeTHF (

      
       volumes relative to sulfonyl chloride mass).
      
The "Acid-Base Swing" Workflow

This protocol relies on the basicity of the N-methylpiperazine ring to purify the product without silica gel.

Phase A: Reaction (Exotherm Control)
  • System Prep: Purge reactor with

    
    . Ensure the system is dry.
    
  • Charge: Add N-Methylpiperazine (

    
     eq), Base  (
    
    
    
    eq), and 2-MeTHF (
    
    
    vol) to the reactor.
  • Cooling: Cool the mixture to 0–5°C .

    • Causality: Low temperature suppresses hydrolysis and manages the heat release of the subsequent addition.

  • Addition: Dissolve the Sulfonyl Chloride (

    
     eq) in 2-MeTHF  (
    
    
    
    vol). Add this solution dropwise to the reactor over 60–90 minutes.
    • Self-Validating Checkpoint: Internal temperature must not exceed 15°C during addition. If it does, stop addition and increase jacket cooling.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.

    • IPC (In-Process Control): HPLC analysis should show

      
       remaining Sulfonyl Chloride.
      
Phase B: Quench & Workup
  • Quench: Add Water (

    
     vol) slowly. Stir for 15 minutes.
    
  • Separation 1: Stop stirring. Allow phases to separate. Remove the lower aqueous layer (contains amine salts). Keep the organic layer.

Phase C: Acid-Base Swing Purification (The Critical Step)

This step leverages the basic nitrogen on the piperazine ring to isolate the product from non-basic impurities (e.g., unreacted sulfonyl chloride, sulfonate esters).

  • Acid Extraction: Add 1M aqueous HCl (

    
     vol) to the organic layer. Stir vigorously for 20 minutes.
    
    • Mechanism:[1][2][3][4] The product protonates and moves into the aqueous phase. Non-basic impurities stay in the organic phase.

  • Separation 2: Separate phases. Keep the Aqueous Layer (Product is here!). Discard the organic layer (contains impurities).

  • Basification: Return the aqueous layer to the reactor. Cool to 10°C. Slowly add 4M NaOH until pH reaches 10–12.

    • Observation: The product will precipitate (if solid) or oil out (if liquid).

  • Final Extraction/Filtration:

    • If Solid: Filter the precipitate, wash with water, and dry.

    • If Oil: Extract with fresh 2-MeTHF or EtOAc , dry over

      
      , and concentrate.
      

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the reaction pathway and the competing hydrolysis side-reaction that must be suppressed.

ReactionPathway SulfonylCl Sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate SulfonylCl->Intermediate  Nucleophilic Attack   SulfonicAcid Sulfonic Acid (Hydrolysis Impurity) SulfonylCl->SulfonicAcid  Hydrolysis (Avoid)   NMP N-Methylpiperazine (Nucleophile) NMP->Intermediate Product Sulfonamide Product (Target) Intermediate->Product  -HCl (Base Scavenged)   Water H2O (Impurity Source) Water->SulfonicAcid

Caption: Nucleophilic attack pathway vs. competing hydrolysis. Control of moisture and temperature is critical to favor the green path.

Scale-Up Process Decision Tree

This flow chart guides the operator through the critical "Acid-Base Swing" purification logic.

ProcessFlow Start Crude Reaction Mixture (Organic Phase) AcidWash Add 1M HCl (Extraction) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Non-basic Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Protonated Product) PhaseSep->AqPhase Bottom Layer Discard Discard to Waste OrgPhase->Discard Basify Basify with NaOH (pH > 10) AqPhase->Basify Isolate Precipitation or Re-extraction Basify->Isolate Final Pure Product (>98% Purity) Isolate->Final

Caption: The Acid-Base Swing purification logic isolates the basic product from neutral impurities without chromatography.

Safety & Hazard Analysis

HazardSourceMitigation Strategy
Corrosivity N-Methylpiperazine, Sulfonyl ChloridesUse chemically resistant gloves (Nitrile/Neoprene). Face shield required during charging.
Sensitization N-MethylpiperazineHandle in a fume hood. Avoid all skin contact; known skin sensitizer [1].
Exotherm Sulfonylation ReactionControlled addition rate. Active jacket cooling. Emergency quench protocol (dilution with cold solvent).
Pressure HCl Gas GenerationAlthough base scavenges HCl, localized pockets can off-gas. Ensure reactor is vented to a scrubber.

Critical Safety Note: N-Methylpiperazine is flammable (Flash point: 12°C) and corrosive. Ground all equipment to prevent static discharge [2].

Troubleshooting Guide

  • Issue: Low Yield after Acid Extraction.

    • Cause: The product might be too lipophilic even when protonated, or the pH wasn't low enough.

    • Fix: Ensure aqueous phase pH is < 2 during the acid wash. If product stays in organic, skip the swing method and wash with saturated

      
       instead.
      
  • Issue: Product Oils Out during Basification.

    • Cause: Rapid pH change or low melting point of the solid.

    • Fix: Add a seed crystal during basification. Slow down NaOH addition. If oil persists, extract into EtOAc and crystallize by evaporation.

  • Issue: Residual Sulfonyl Chloride.

    • Cause: Hydrolysis of reagent due to wet solvent.

    • Fix: Dry solvents over molecular sieves before use. Increase Sulfonyl Chloride equivalents to 1.05.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

  • Loba Chemie. (2016). Material Safety Data Sheet: N-Methylpiperazine. Retrieved from [Link]

  • Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Unreacted Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of sulfonamides and sulfonate esters, the use of excess sulfonyl chloride is a common strategy to drive the reaction to completion. However, this approach necessitates a robust method for the complete removal of the unreacted electrophile and its acidic byproducts from the reaction mixture. Unreacted sulfonyl chloride can interfere with subsequent synthetic steps, complicate product purification due to similar polarities, and pose safety and stability risks in the final product.[1] This technical guide provides a comprehensive overview of proven methods for removing sulfonyl chlorides, complete with troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the workup of reactions involving sulfonyl chlorides.

Q1: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography. What should I do?

A1: This is a frequent challenge due to the similar polarity of many organic products and sulfonyl chlorides.[1] The most effective strategy is to convert the sulfonyl chloride into a more polar, easily separable compound before chromatography.[1]

  • Troubleshooting Steps:

    • Perform a Nucleophilic Quench: Add a simple primary or secondary amine (e.g., aqueous ammonia, piperidine) to the crude reaction mixture. This rapidly converts the sulfonyl chloride into a corresponding sulfonamide, which is typically much more polar and will have a significantly different Rf value on a TLC plate.[1][2]

    • Perform a Basic Hydrolysis Quench: Add an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to hydrolyze the sulfonyl chloride to its corresponding sulfonic acid.[3] The resulting sodium sulfonate salt is highly water-soluble and can be easily removed with an aqueous wash.[1]

    • Optimize Chromatography: If quenching is not an option, you may need to resort to more sophisticated chromatographic techniques, such as using a less polar eluent system or employing high-performance liquid chromatography (HPLC).

Q2: My desired product is sensitive to aqueous or basic conditions. How can I remove the sulfonyl chloride without degrading my product?

A2: When dealing with base-labile functional groups (e.g., esters), standard aqueous base quenching is not suitable.[1]

  • Troubleshooting Steps:

    • Use a Non-Basic Nucleophilic Quench: Quench the reaction with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed via chromatography.[1]

    • Employ a Scavenger Resin: This is often the best solution for sensitive substrates. Polymer-bound amine scavengers, such as aminomethyl polystyrene or tris(2-aminoethyl)amine on silica (Si-Trisamine), react selectively with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is a solid that can be removed by simple filtration, leaving your product in solution.[1][4] This method avoids aqueous workups entirely.

Q3: The quenching reaction seems slow or incomplete, as I still see the sulfonyl chloride spot on my TLC plate after the workup.

A3: Incomplete quenching can result from several factors related to reaction kinetics and mass transfer.

  • Troubleshooting Steps:

    • Increase Molar Excess of Quenching Agent: Ensure you are using a sufficient excess (typically 2-3 equivalents relative to the excess sulfonyl chloride) of the quenching agent to drive the reaction to completion.[1]

    • Improve Mixing: Vigorous stirring is critical, especially in biphasic systems (e.g., an organic solvent like DCM and an aqueous base), to maximize the interfacial area where the reaction occurs.[1][5]

    • Increase Reaction Time/Temperature: While quenching is often done at 0 °C to control the exotherm, allowing the mixture to warm to room temperature and stir for 30-60 minutes can ensure the reaction goes to completion.[3][6]

    • Consider a Co-Solvent: If the sulfonyl chloride has poor solubility in the aqueous quenching phase, adding a co-solvent like THF can improve miscibility and accelerate the reaction.[3]

Q4: After quenching with an aqueous base, my organic layer is still contaminated with an acidic impurity. How do I remove it?

A4: This acidic impurity is likely the sulfonic acid byproduct from hydrolysis. While its salt is water-soluble, the protonated acid may have some solubility in organic solvents.[2][7]

  • Troubleshooting Steps:

    • Perform Additional Basic Washes: Wash the organic layer one or two more times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][7] This will deprotonate any residual sulfonic acid, converting it to the water-soluble salt that will partition into the aqueous layer.

    • Use a Brine Wash: After the basic washes, a final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and break up emulsions.[7][8]

Core Removal Strategies: A Comparative Overview

The choice of removal method depends critically on the stability of the desired product, the scale of the reaction, and the properties of the sulfonyl chloride itself.

MethodMechanismAdvantagesDisadvantagesBest For
Aqueous Base Quench Hydrolysis of R-SO₂Cl to the highly water-soluble R-SO₃⁻Na⁺ salt.[1]Inexpensive, scalable, effective for removing large excesses.[3]Product must be stable to basic conditions; can be slow for hindered sulfonyl chlorides; emulsions can form.[1][2]Robust, water-insensitive products on moderate to large scales.
Nucleophilic Amine Quench Conversion of R-SO₂Cl to a more polar R-SO₂NR'₂ sulfonamide.[1]Fast, effective conversion; non-aqueous conditions possible.[1]Introduces a new impurity (the sulfonamide) that must be removed, usually by chromatography.Products that are base-sensitive or when co-elution with the starting sulfonyl chloride is a major issue.
Scavenger Resins Covalent capture of R-SO₂Cl onto a solid support via a nucleophilic functional group (e.g., -NH₂).[4]High selectivity; simple filtration-based removal; ideal for sensitive substrates and parallel synthesis.[9]Higher cost of reagents; requires stoichiometric calculation and agitation time.[7]High-value, sensitive products; library synthesis; reactions where aqueous workups are problematic.

Decision Workflow for Method Selection

To assist in choosing the optimal strategy, the following decision tree can be used.

G cluster_notes Notes start Start: Excess Sulfonyl Chloride in Reaction Mixture product_stability Is the desired product stable to aqueous base? start->product_stability coelution Does the product co-elute with the sulfonyl chloride? product_stability->coelution  Yes scavenger_resin Strategy 2: Scavenger Resin (e.g., Si-Trisamine) product_stability->scavenger_resin  No aqueous_quench Strategy 1: Aqueous Base Quench (e.g., NaHCO₃ wash) coelution->aqueous_quench  No amine_quench Strategy 3: Nucleophilic Amine Quench + Chromatography coelution->amine_quench  Yes chromatography Direct Chromatography (Optimize Conditions) aqueous_quench->chromatography

Caption: Decision tree for selecting a sulfonyl chloride removal method.

Detailed Experimental Protocols

Protocol 1: Aqueous Base Quench & Extraction

This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.[3]

  • Cool the Reaction: Once the primary reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exotherm from the quenching reaction.[3][6]

  • Quench the Reaction: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture. Caution: This will generate CO₂ gas, leading to effervescence. The rate of addition must be controlled to prevent overflow.[6]

  • Stir: Allow the biphasic mixture to warm to room temperature and stir vigorously for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.[3]

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer, which contains the sodium sulfonate salt.[1]

  • Wash: Wash the organic layer again with saturated aqueous NaHCO₃, followed by a wash with brine.[7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which is now free of sulfonyl chloride and sulfonic acid.[1]

Protocol 2: Scavenger Resin Purification

This protocol is ideal for products that are sensitive to aqueous or basic conditions. Aminomethyl polystyrene or Si-Trisamine resins are excellent choices for scavenging sulfonyl chlorides.[1][4]

  • Select Resin and Calculate Equivalents: Choose an appropriate amine-functionalized scavenger resin. Calculate the amount of resin needed, typically using 2-4 equivalents relative to the initial excess of sulfonyl chloride.

  • Add Resin: Add the scavenger resin directly to the completed, non-aqueous reaction mixture.

  • Agitate: Stir or shake the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. The reaction can be monitored by TLC or by analyzing a small, filtered aliquot by LC-MS to confirm the disappearance of the sulfonyl chloride.[7][9]

  • Filter: Once the sulfonyl chloride is consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin.

  • Rinse and Concentrate: Rinse the collected resin with a small amount of the reaction solvent to recover any adsorbed product.[2][9] Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Visualization of the Scavenger Resin Workflow

G start Crude Reaction Mixture (Product + Excess R-SO₂Cl) add_resin Add Scavenger Resin (e.g., PS-NH₂) start->add_resin agitate Agitate Slurry (1-24 h, RT) add_resin->agitate filter Filter to Remove Resin agitate->filter resin_waste Solid Waste: Resin-SO₂-R filter->resin_waste Solid filtrate Filtrate: Purified Product in Solution filter->filtrate Liquid

Caption: Workflow for purification using a scavenger resin.

References

  • Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • Benchchem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture?
  • Biotage. (n.d.). ISOLUTE® Si-Trisamine | Metal scavenger.
  • Benchchem. (n.d.). Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures.
  • Biotage. (2016). ISOLUTE® Si Trisamine - Metal Scavenger.
  • Benchchem. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.
  • Benchchem. (n.d.). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
  • Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl).
  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers.
  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
  • Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride.
  • Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
  • American Chemical Society. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides.
  • Benchchem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • Benchchem. (n.d.). Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.
  • MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Supra Sciences. (n.d.). Sulfonyl Chloride Resin.
  • Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?
  • Reddit. (2019). Removing thionyl chloride.
  • University of Southampton. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents.
  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • PubMed. (2013). Building a sulfonamide library by eco-friendly flow synthesis.
  • ACS Publications. (n.d.). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.
  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.
  • ACS Publications. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Rapp Polymere. (n.d.). Scavenger resins.
  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?
  • Biotage. (n.d.). Metal scavengers for organic purification.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Rapp Polymere. (n.d.). Polystyrene A Sulfonyl Chloride.
  • Benchchem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides.
  • ResearchGate. (n.d.). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • Sunresin Life Sciences. (n.d.). Seplife® Aminomethyl Resin.
  • Sigma-Aldrich. (n.d.). Aminomethylated polystyrene HL (100-200 mesh) Novabiochem.

Sources

solubility issues of N-methylpiperazine-1-sulfonamide in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-methylpiperazine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth scientific explanations, practical troubleshooting guides, and detailed experimental protocols to ensure the successful integration of N-methylpiperazine-1-sulfonamide into your research workflows.

Understanding the Solubility Challenge: Water vs. DMSO

N-methylpiperazine-1-sulfonamide's molecular architecture presents a classic solubility dilemma. The presence of a sulfonamide group and a piperazine ring creates a molecule with mixed polarity, leading to significantly different behaviors in aqueous and organic solvents. While highly soluble in dimethyl sulfoxide (DMSO), it exhibits poor solubility in water. This guide will dissect the physicochemical underpinnings of this behavior and provide you with the necessary tools to manage it effectively in your experiments.

Physicochemical Profile of N-methylpiperazine-1-sulfonamide

To understand the solubility characteristics of N-methylpiperazine-1-sulfonamide, it is crucial to examine its key physicochemical properties. In the absence of direct experimental data, the following values have been predicted using established computational models to provide a scientifically grounded framework for our recommendations.

ParameterPredicted ValueImplication for Solubility
pKa 8.23 (basic)The piperazine nitrogen is predicted to be basic. At physiological pH (~7.4), a significant portion of the molecules will be protonated (ionized), which can enhance aqueous solubility. However, the overall solubility will still be limited by the properties of the neutral form.
LogP -0.57The negative LogP value suggests that N-methylpiperazine-1-sulfonamide has a hydrophilic character, which would theoretically favor water solubility. However, this parameter alone does not capture the full picture, as intramolecular interactions and crystal lattice energy can significantly impact solubility.
Aqueous Solubility LowDespite the hydrophilic indications from the LogP value, the overall structure and potential for strong intermolecular interactions in a crystal lattice lead to predicted low aqueous solubility.

Note: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for definitive characterization.

Frequently Asked Questions (FAQs)

Q1: Why is N-methylpiperazine-1-sulfonamide so poorly soluble in water when its LogP suggests it's hydrophilic?

A1: This is a common and important question that highlights the complexity of solubility. While the predicted LogP of -0.57 indicates a degree of hydrophilicity, several other factors contribute to its poor aqueous solubility:

  • Molecular Structure: The molecule contains both polar (sulfonamide, piperazine nitrogens) and non-polar (methyl group, hydrocarbon backbone of the piperazine ring) regions. This amphipathic nature can lead to unfavorable interactions with the highly ordered hydrogen-bonding network of water.

  • Intramolecular Hydrogen Bonding: The sulfonamide group can form intramolecular hydrogen bonds, which can reduce the number of sites available for hydrogen bonding with water molecules, thereby decreasing its solubility.

  • Crystal Lattice Energy: In its solid state, N-methylpiperazine-1-sulfonamide molecules are arranged in a crystal lattice. The strength of the intermolecular forces holding this lattice together (crystal lattice energy) must be overcome by the energy of solvation. If the lattice energy is high, and the interactions with water are not sufficiently favorable to overcome it, the compound will have low solubility.

Q2: Why does N-methylpiperazine-1-sulfonamide dissolve so well in DMSO?

A2: DMSO is an excellent solvent for a wide range of compounds, including N-methylpiperazine-1-sulfonamide, for several reasons[1][2].

  • Polar Aprotic Nature: DMSO is a polar aprotic solvent. It has a strong dipole moment that allows it to solvate polar groups, like the sulfonamide moiety. However, unlike water, it does not have acidic protons and is a poor hydrogen bond donor. This allows it to effectively surround and solvate the entire molecule, including its non-polar regions, without the energetic penalty of disrupting a strong hydrogen-bonding network[1].

  • Disruption of Intermolecular Forces: DMSO is very effective at disrupting the intermolecular forces that hold the crystal lattice of the compound together.

Q3: Can I increase the aqueous solubility of N-methylpiperazine-1-sulfonamide by changing the pH?

A3: Yes, adjusting the pH can influence the aqueous solubility of N-methylpiperazine-1-sulfonamide.

  • Acidic pH: The piperazine ring contains a basic nitrogen atom with a predicted pKa of around 8.23. In an acidic solution (pH < pKa), this nitrogen will become protonated, forming a positively charged species. This ionization will significantly increase the molecule's polarity and its ability to interact with water, thereby increasing its solubility.

  • Alkaline pH: The sulfonamide group has an acidic proton, but its pKa is likely to be in the range of 9-10. In a strongly alkaline solution, the sulfonamide can be deprotonated to form an anion, which would also increase water solubility.

For most biological experiments conducted at or near neutral pH, leveraging the basicity of the piperazine is the more practical approach for enhancing solubility.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

A4: The tolerance of cell lines to DMSO can vary. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects. However, some sensitive cell lines may be affected at concentrations as low as 0.1%. It is always best practice to run a vehicle control experiment to determine the DMSO tolerance of your specific cell line.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with N-methylpiperazine-1-sulfonamide.

Troubleshooting workflow for N-methylpiperazine-1-sulfonamide solubility.
Detailed Troubleshooting Steps

Problem: My N-methylpiperazine-1-sulfonamide won't dissolve in water.

  • Explanation: As discussed, the inherent physicochemical properties of the molecule limit its solubility in neutral water.

  • Solution 1: pH Adjustment.

    • Prepare a suspension of the compound in water.

    • While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the pH and observe for dissolution as the pH decreases. A clear solution should form as the piperazine nitrogen becomes protonated.

  • Solution 2: Use of Co-solvents.

    • If pH adjustment is not suitable for your experiment, consider using a co-solvent system.

    • Try adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG-400) to your aqueous solution before adding the compound.

    • Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, keeping in mind the tolerance of your experimental system to the co-solvent.

Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.

  • Explanation: This is a common phenomenon known as "crashing out." The compound is highly soluble in 100% DMSO, but when this is diluted into an aqueous buffer, the solvent environment rapidly becomes more polar and water-like. The compound's low aqueous solubility then causes it to precipitate.

  • Solution 1: Slow, Stirred Addition.

    • Instead of pipetting the DMSO stock directly into the bulk of the aqueous buffer, add the small volume of DMSO stock dropwise to the surface of the buffer while vigorously vortexing or stirring. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Solution 2: Stepwise Dilution.

    • Perform a serial dilution. For example, first dilute the 100% DMSO stock into a solution containing a higher percentage of an intermediate solvent like ethanol, and then further dilute this into your final aqueous buffer.

  • Solution 3: Increase Final DMSO Concentration.

    • If your experimental system allows, increasing the final concentration of DMSO in your assay can help maintain solubility. For example, if you are using 0.1% DMSO, see if your cells can tolerate 0.5%.

Problem: My DMSO stock solution appears cloudy or has visible precipitate.

  • Explanation: This could be due to several factors:

    • Concentration is too high: You may have exceeded the solubility limit of the compound in DMSO.

    • Water Contamination: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation, especially if the solution has absorbed water.

  • Solution 1: Gentle Warming and Sonication.

    • Gently warm the vial in a water bath (30-40°C) and vortex or sonicate until the compound redissolves.

  • Solution 2: Use Anhydrous DMSO.

    • Always use high-purity, anhydrous DMSO for preparing stock solutions.

  • Solution 3: Aliquot and Store Properly.

    • Once a stock solution is prepared, it is best to aliquot it into single-use vials to minimize freeze-thaw cycles and water absorption. Store aliquots at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of N-methylpiperazine-1-sulfonamide in DMSO.

Materials:

  • N-methylpiperazine-1-sulfonamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade or equivalent purity)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • The molecular weight of N-methylpiperazine-1-sulfonamide is approximately 179.24 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 179.24 g/mol = 0.00179 g = 1.79 mg

  • Weigh the compound:

    • Accurately weigh out 1.79 mg of N-methylpiperazine-1-sulfonamide using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution:

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If the compound is slow to dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Alternatively, sonication in a water bath for 5-10 minutes can aid dissolution.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Saturated Aqueous Solution (for solubility estimation)

This protocol can be used to estimate the aqueous solubility of N-methylpiperazine-1-sulfonamide at a specific pH.

Materials:

  • N-methylpiperazine-1-sulfonamide (solid)

  • Purified water or a buffer of desired pH

  • Microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add excess solid:

    • Add an excess amount of solid N-methylpiperazine-1-sulfonamide (e.g., 5-10 mg) to a microcentrifuge tube containing a known volume of water or buffer (e.g., 1 mL). The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the tube at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution as necessary and analyze the concentration of N-methylpiperazine-1-sulfonamide using a validated analytical method (e.g., HPLC-UV).

    • The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

References

  • Capriotti, K., & Capriotti, J. A. (2012). Dimethyl Sulfoxide.
  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected solvable biological problems. BMC research notes, 7(1), 1-6.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
  • Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Wilson, A., Knox, C., ... & Mandal, R. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082.
  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. Journal of physical chemistry B, 111(35), 10453-10460.
  • Qi, W., Zai, L., Chen, W., & Chen, Y. (2008). The use of DMSO in cell culture: a review. Cytotechnology, 56(2), 99-105.
  • de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745.
  • Verheijen, M., Lienau, P., & Hünig, S. (2000). N-Methylpiperazine. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • ChemAxon. (2023). MarvinSketch. [Software]. Available from [Link]

  • Molinspiration. (2023). Molinspiration Cheminformatics. [Online Tool]. Available from [Link]

  • Chemicalize. (2023). Chemicalize by ChemAxon. [Online Tool]. Available from [Link]

  • Ferreira, L. L. G., & Andricopulo, A. D. (2019). ADMET modeling approaches in drug discovery. Drug discovery today, 24(5), 1157-1165.

Sources

preventing bis-sulfonylation by-products in piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Symmetric Diamine" Trap

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a TLC plate or LC-MS trace showing a stubborn 30-40% yield of the


-disulfonylated impurity (bis-product), despite adding your sulfonyl chloride dropwise.

The Core Problem: Piperazine is a symmetric diamine. In theory, the first sulfonylation event (


) should sterically and electronically deactivate the second nitrogen (

). However, under standard basic conditions (e.g.,

, DCM), the electron-withdrawing effect of the sulfonamide group is often insufficient to prevent the second reaction, especially if local concentration gradients exist. Furthermore, the resulting sulfonamide is less polar, often keeping the mono-product in the organic phase where the sulfonyl chloride resides, driving the second reaction.

This guide provides three field-proven protocols to break this symmetry and isolate the mono-product.

Module 1: The Mechanistic Root Cause

To solve the problem, we must visualize the competing pathways. The error usually lies in Stoichiometry or Phase Distribution .

Reaction Pathway Analysis

PiperazineReaction Pip Piperazine (Nucleophile) Mono Mono-Sulfonylated (Target) Pip->Mono k1 (Fast) + RSO2Cl Bis Bis-Sulfonylated (Impurity) Mono->Bis k2 (Competing) + RSO2Cl RSO2Cl R-SO2-Cl (Electrophile)

Figure 1: Kinetic competition in piperazine sulfonylation. If


, statistical distribution dictates a maximum ~50% yield of mono-product without intervention.

Module 2: Troubleshooting Guide (Direct Synthesis)

Protocol A: The "Excess Amine" Method (Kinetic Control)

Best for: Inexpensive piperazine, rapid synthesis.

If you cannot afford protecting group steps, you must use statistics to your advantage.

The Logic: By flooding the reaction with nucleophile (piperazine), you ensure that every molecule of sulfonyl chloride is statistically more likely to encounter a fresh piperazine molecule than a mono-product.

Step-by-Step Protocol:

  • Dissolution: Dissolve Piperazine (5.0 equivalents) in DCM or THF.

    • Note: Piperazine is sparingly soluble in DCM; ensure vigorous stirring or use a co-solvent like DMF if necessary.

  • Temperature: Cool to 0°C . Lower temperature increases the selectivity difference between

    
     and 
    
    
    
    .
  • Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in DCM. Add this solution dropwise over 60 minutes.

    • Critical: High dilution of the electrophile prevents local "hotspots" where bis-sulfonylation occurs.

  • Quench: Add water immediately after addition is complete.

  • Purification (The Trick):

    • The excess piperazine is highly water-soluble.

    • Wash the organic layer 5x with water.

    • The organic layer will contain Mono-product and Bis-product. The excess starting material is washed away.[1]

Protocol B: The "Monohydrochloride" Method (pH Control)

Best for: Large scale, high selectivity requirements.

The Logic: At a specific pH (approx 4-5), piperazine exists largely as the monohydrochloride salt (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


). The protonated nitrogen is unreactive. The free nitrogen reacts.[2] As the reaction proceeds, the equilibrium shifts to release the free amine, but the concentration of the highly reactive di-free amine is negligible.

Step-by-Step Protocol:

  • Preparation: Dissolve Piperazine (1.0 equiv) in water/methanol (1:1).

  • Acidification: Add HCl (1.0 equiv) carefully.

    • Validation: Check pH; it should be slightly acidic.

  • Reaction: Add Sulfonyl Chloride (1.0 equiv) dropwise.

    • Note: You may need to add a weak base (Acetate or Bicarbonate) slowly to scavenge the HCl produced by the sulfonylation, maintaining the "buffer" zone where only one amine is free.

  • Outcome: This method suppresses bis-formation by rendering the second amine protonated immediately upon formation of the mono-product.

Module 3: Advanced Protocols (Protection Strategy)

Protocol C: The Mono-Boc Route (The "Gold Standard")

Best for: High-value intermediates, expensive sulfonyl chlorides.

If your sulfonyl chloride is precious, do not waste it on the "Excess Amine" method. Use a protection strategy.

Workflow Visualization:

BocStrategy Step1 1. Protection Piperazine + Boc2O (0.9 eq) Step2 2. Purification Remove Bis-Boc (Insoluble) Isolate Mono-Boc Step1->Step2 Step3 3. Sulfonylation Mono-Boc-Pip + R-SO2-Cl Step2->Step3 Step4 4. Deprotection TFA or HCl/Dioxane Step3->Step4

Figure 2: The protection-deprotection sequence guarantees stoichiometry.

Key Technical Insight: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-Boc-piperazine is commercially available but expensive. You can make it by reacting piperazine (excess) with 

.[1] The Bis-Boc byproduct is often insoluble in water, while Mono-Boc is soluble, allowing easy filtration/extraction.

Module 4: The "Magic" Purification (Acid-Base Switch)

If you already have a crude mixture containing Piperazine, Mono-S, and Bis-S, do not run a column yet. Use the pKa differences to separate them.

The "Self-Validating" Extraction Protocol:

ComponentNaturepKa (approx)Behavior in Acid (pH 2)Behavior in Base (pH 10)
Bis-Sulfonyl NeutralN/AOrganic SolubleOrganic Soluble
Mono-Sulfonyl Basic (

amine)
~8-9Water Soluble (Cation) Organic Soluble
Piperazine Dibasic~9.8Water Soluble (Dication)Water Soluble (Polar)

The Workflow:

  • Dissolve crude mixture in EtOAc or DCM.

  • Extract with 1M HCl (3 times).

    • Organic Layer:[3] Contains Bis-Sulfonyl (Discard or keep for analysis).

    • Aqueous Layer: Contains Mono-Sulfonyl and Piperazine (protonated).

  • Basify the Aqueous Layer with NaOH to pH > 12.

  • Extract with DCM (3 times).

    • Organic Layer:[3] Contains Mono-Sulfonyl .[4]

    • Aqueous Layer: Contains Piperazine (highly polar, stays in water).

  • Dry & Evaporate the final organic layer.

    • Result: Pure Mono-sulfonyl piperazine without chromatography.

FAQ: Quick Fixes

Q: My reaction turned into a solid block. What happened? A: You likely used a non-polar solvent (DCM) without enough volume. Piperazine hydrochloride salts (byproducts) are insoluble in DCM. Fix: Use THF or add a small amount of DMF. Alternatively, use the biphasic Schotten-Baumann condition (Water/DCM + NaOH).

Q: Can I use Pyridine as a solvent? A: Yes, Pyridine acts as both solvent and base. However, it accelerates the reaction significantly, often leading to higher bis-sulfonylation. Use Pyridine only if the sulfonyl chloride is unreactive. For selectivity, DCM/Triethylamine at 0°C is superior.

Q: I tried the Acid-Base extraction, but my product didn't come back into the organic layer. A: Your sulfonamide might be amphoteric (rare, but possible if R is very electron-withdrawing) or your product is too polar (small R group). Fix: Use "Salting Out." Saturate the basic aqueous layer with NaCl before the final DCM extraction, or use Chloroform/Isopropanol (3:1) as the extraction solvent.[5]

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central (PMC). Describes the use of piperazine salts and solid-supported reagents to achieve selectivity.

  • Method for the preparation of piperazine monohydrochloride. Google Patents (US3023211A). Details the specific pH and stoichiometry conditions to isolate the mono-salt, crucial for Protocol B.

  • Selective Mono-alkylation and Sulfonylation of Piperazines. Beilstein Journal of Organic Chemistry. Reviews various strategies including the "Excess Amine" and protection group methodologies.

  • Purification of Piperazine Derivatives. Google Patents (US2919275A). Provides the foundational logic for the solubility differences used in the Acid-Base extraction protocol.

Sources

Technical Support Center: Purification Methods for Oily Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying sulfonamide intermediates, particularly those that present as oils or refuse to crystallize. Oily products are a common challenge in organic synthesis, often resulting from low melting points, the presence of impurities that cause melting point depression, or residual solvent. This resource provides in-depth troubleshooting guides and frequently asked questions to address these specific issues, grounding our advice in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses the most pressing hands-on issues encountered during the purification of oily sulfonamide intermediates.

Q1: My sulfonamide intermediate has "oiled out" during crystallization. What is happening and what should I do?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs for two primary reasons: the solution is supersaturated at a temperature above the compound's melting point (or the melting point of an impure eutectic mixture), or the concentration of impurities is so high that it significantly depresses the melting point.[1][2] An oiled-out product is almost always impure and requires further intervention.[1]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly this time.[1]

  • Induce Crystallization: At the surface of the cooled solution, scratch the inside of the flask with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][3]

  • Seed the Solution: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the cooled solution to initiate crystallization.[2]

Long-Term Strategic Solutions:

  • Change the Solvent System: The chosen solvent's boiling point may be too high. Switch to a solvent with a lower boiling point or employ a co-solvent system (solvent/anti-solvent).[2] For instance, dissolving the oil in a minimal amount of a "good" solvent (like ethyl acetate or acetone) and slowly adding a miscible "anti-solvent" (like hexane or water) until turbidity appears can effectively induce crystallization.[2][4]

  • Lower the Crystallization Temperature: Ensure the solution temperature is below the melting point of your compound when saturation is reached. This can be achieved by allowing the solution to cool much more gradually or by using a solvent with a lower boiling point.[1][2]

  • Preliminary Purification: If the crude product is highly impure, a preliminary purification step like acid-base extraction or a quick column chromatography "plug" may be necessary to remove the impurities causing the oiling out.[1]

Q2: My oily product is impure and all attempts at crystallization have failed. How can I purify it?

A2: When crystallization is not viable, chromatography is the most powerful alternative. The goal is to exploit differences in polarity between your desired sulfonamide and the impurities.

Column Chromatography Workflow:

  • Assess Polarity with TLC: First, use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should give your desired compound an Rf value of approximately 0.2-0.4 for good separation.[5]

  • Choose the Right Stationary Phase:

    • Silica Gel: This is the standard choice. It is slightly acidic and works well for most moderately polar compounds.[5][6]

    • Alumina: Can be basic, neutral, or acidic. Neutral or basic alumina is often effective for purifying amines or other basic compounds that might stick to silica.[5][7]

    • Reverse-Phase Silica (C8 or C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is excellent for highly polar compounds that do not move on a standard silica column. The most polar compounds will elute first.[8][9]

  • Loading the Sample: Dissolve your oily product in the minimum amount of the chromatography eluent or a compatible, low-boiling-point solvent.[10] Load this concentrated solution carefully onto the top of the column as a narrow band to ensure good separation.[10]

  • Elution: Begin eluting with the solvent system determined by TLC. If you have multiple impurities, a gradient elution—gradually increasing the polarity of the mobile phase over time—can be very effective.[8] For example, starting with 10% ethyl acetate in hexane and slowly increasing to 30% can separate compounds with close polarities.

Q3: I'm running a column, but the separation between my oily sulfonamide and an impurity is poor. What can I optimize?

A3: Poor resolution in column chromatography is a common problem that can often be solved with systematic adjustments.

Optimization Strategies:

  • Adjust Solvent Polarity: Even small changes to the solvent ratio can have a large impact. If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are sticking to the column (low Rf), increase the polarity.[7]

  • Change the Solvent System Entirely: If adjusting ratios doesn't work, switch to a different solvent system. Common systems include ether/hexane, ethyl acetate/hexane, and for more polar compounds, methanol/dichloromethane.[5] Sometimes a small amount of a polar modifier, like methanol (up to 10% in dichloromethane to avoid dissolving the silica), can be effective.[5]

  • Alter the Stationary Phase: The interaction between your compound and the stationary phase is key to separation. If silica gel fails, try alumina or a reverse-phase column, as these offer different selectivity.[8] Amide-modified silica has also shown good selectivity for sulfonamides.[8]

  • pH Adjustment of the Mobile Phase: For ionizable compounds like sulfonamides, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can drastically change the retention times and improve separation by suppressing or enhancing ionization.[8]

Q4: My crude oily product is contaminated with an acidic or basic impurity. Is there a non-chromatographic way to remove it?

A4: Yes, acid-base extraction is a highly effective and scalable method for this scenario. This technique manipulates the solubility of acidic or basic compounds by converting them into their ionized salt forms, which are soluble in water but not in common organic solvents.[11][12]

Protocol for Removing an Acidic Impurity (e.g., unreacted sulfonic acid):

  • Dissolution: Dissolve the crude oily mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.[12]

  • Extraction: Transfer the solution to a separatory funnel and wash it with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the acidic impurity, forming a water-soluble salt that partitions into the aqueous layer.[11]

  • Separation: Drain the lower aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

  • Work-up: Wash the remaining organic layer with saturated aqueous sodium chloride (brine) to remove residual water, then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄).[11] The solvent can then be removed under reduced pressure to yield the purified oily sulfonamide.

Protocol for Removing a Basic Impurity (e.g., unreacted amine):

  • The process is analogous, but you will wash the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[13] The acid will protonate the basic impurity, forming a water-soluble ammonium salt that moves to the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sulfonamide synthesis?

A1: The impurity profile depends on the synthetic route, but common byproducts from the reaction of a sulfonyl chloride with an amine include:

  • Unreacted Starting Materials: Residual sulfonyl chloride or amine.[14]

  • Di-sulfonylation Product: If a primary amine is used, it's possible for both N-H bonds to react with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[14]

  • Hydrolysis Product: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[14]

  • Sulfonate Esters: If an alcohol is used as the reaction solvent, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester byproduct.[14]

Q2: How do I decide on the best purification strategy for my oily sulfonamide?

A2: The optimal strategy depends on the physical properties of your compound and the nature of the impurities. The following decision tree provides a logical workflow for method selection.

G start Crude Oily Sulfonamide Intermediate check_impurities Assess Impurity Profile (TLC, LC-MS, NMR) start->check_impurities is_acid_base Are impurities primarily acidic/basic? check_impurities->is_acid_base acid_base_ext Perform Acid-Base Extraction is_acid_base->acid_base_ext Yes is_polar_diff Significant polarity difference from impurities? is_acid_base->is_polar_diff No check_purity1 Is product pure? acid_base_ext->check_purity1 check_purity1->is_polar_diff No end_product Pure Oily Product check_purity1->end_product Yes column_chrom Perform Column Chromatography is_polar_diff->column_chrom Yes try_crystallization Attempt Crystallization (Solvent/Anti-solvent) is_polar_diff->try_crystallization No check_purity2 Is product pure? column_chrom->check_purity2 check_purity2->try_crystallization No check_purity2->end_product Yes solid_product Pure Crystalline Product try_crystallization->solid_product

Caption: Decision tree for selecting a purification method.

Q3: Can liquid-liquid extraction (LLE) be used as a primary purification method?

A3: While acid-base extraction is a specific type of LLE, general LLE can also be used as a preliminary cleanup step.[15] If your crude product contains highly polar impurities (like inorganic salts) or very nonpolar impurities (like grease), partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water can effectively remove them. The sulfonamide, having intermediate polarity, will preferentially stay in the organic layer. This is often used to prepare a sample for chromatography rather than as a final purification step.[15][16]

Q4: Are there advanced or alternative chromatography techniques for difficult separations?

A4: Yes. When standard column chromatography is insufficient, more advanced techniques can be employed. Supercritical Fluid Chromatography (SFC) is a powerful method that uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.[17][18] SFC can offer different selectivity compared to normal or reverse-phase HPLC and is particularly useful for separating complex mixtures. Studies have successfully used SFC with coupled silica and aminopropyl-packed columns to separate mixtures of different sulfonamides.[17][18]

Data and Protocols

Data Presentation

Table 1: Common Solvent Systems for Sulfonamide Chromatography

Solvent System (Mobile Phase)PolarityTypical Application
Ethyl Acetate / HexaneLow to MediumStandard system for many organic compounds; good for difficult separations.[5]
Diethyl Ether / HexaneLow to MediumA less polar alternative to Ethyl Acetate/Hexane.[5]
Dichloromethane / MethanolMedium to HighUsed for more polar compounds that do not elute with less polar systems.[5]
Dichloromethane / Methanol / NH₄OHHigh (Basic)Effective for moving very polar or basic compounds (e.g., amines) off the baseline.[5]
Acetonitrile / WaterHigh (Polar)Primarily used in reverse-phase chromatography (C8/C18 stationary phase).[19]
Experimental Protocols
Protocol 1: General Purpose Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size (typically using 20-50 times the sample weight in silica gel).[6] Pack the column as a slurry using the initial, least polar eluent.

  • Sample Loading: Dissolve the crude oily sulfonamide (e.g., 1g) in a minimal volume of eluent (1-2 mL). Carefully apply the sample to the top of the silica bed.[10]

  • Elution: Begin adding the eluent to the top of the column and apply positive pressure (flash chromatography) to force the solvent through.[7]

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oily product.

Protocol 2: Solvent/Anti-Solvent Crystallization from an Oil
  • Dissolution: Dissolve the oily intermediate in the minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate) at room temperature.[2]

  • Addition of Anti-Solvent: With constant swirling, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane, water) dropwise.[2]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[3] If crystals do not form, try scratching the flask or adding a seed crystal.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can maximize yield after initial crystals have formed.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry.

Workflow Visualization

G start Crude Oily Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash Perform Acid-Base Wash (if applicable) dissolve->wash separate Separate Aqueous Layer wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography combine Combine Pure Fractions chromatography->combine final_concentrate Concentrate in vacuo combine->final_concentrate end Pure Oily Sulfonamide final_concentrate->end

Caption: General workflow for purification of an oily sulfonamide.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Ashraf-Khorasani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
  • Goessl, I., et al. (n.d.). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. PubMed.
  • Mirgorod, Y., & Suleman, S. (2025). How to recrystallize an oily compound? ResearchGate.
  • University of California, Irvine. (n.d.). recrystallization.pdf.
  • University of Rochester. (n.d.). Column Chromatography Notes. Department of Chemistry.
  • Wang, J., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process.
  • Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry.
  • Pena, A., et al. (n.d.). Studies on the extraction of sulfonamides from agricultural soils. PubMed.
  • University of Alberta. (n.d.). Column chromatography.
  • Reddit. (2024). Purification of oily products in industrial chemistry. r/OrganicChemistry.
  • MDPI. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography.
  • Wang, J., et al. (2019). A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides. PMC - NIH.
  • Various Authors. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Various Sources.
  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • PubMed. (2021). A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine samples.
  • University of Massachusetts. (n.d.). Acid-Base Extraction.
  • Sanga, P., et al. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC.
  • Murugan, P., et al. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides.
  • Gadani, K., et al. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications.
  • University of Florida. (n.d.). Guide for crystallization.
  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
  • ResearchGate. (n.d.). Crystallization of an active pharmaceutical ingredient that oils out.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.

Sources

Process Safety & Optimization Hub: N-Methylpiperazine Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms During N-Methylpiperazine Sulfonamide Synthesis

The Thermodynamics of Control (The "Why")

Before executing a protocol, you must understand the thermal potential of this reaction. The formation of a sulfonamide bond from a sulfonyl chloride and an amine is highly exothermic .

Critical Process Parameters (CPPs)
ParameterValue / RangeScientific Rationale
Enthalpy of Reaction (

)
-130 to -170 kJ/mol This is a high-energy release. For every mole of reagent, enough heat is generated to boil ~1.5 L of Dichloromethane (DCM) if adiabatic.
Target Temperature 0°C to 10°C Higher temperatures (

) promote hydrolysis of the sulfonyl chloride and quaternary ammonium salt formation at the

-methyl site.
Dosing Rate 0.5 - 1.0 eq/hour The rate of addition must be slower than the rate of heat removal (cooling capacity).
Stirring Rate High Shear Essential to prevent "hot spots" where localized concentration leads to thermal runaway.
The Dual-Nitrogen Challenge

N-methylpiperazine (NMP) presents a unique challenge compared to simple amines. It contains two nitrogen centers:

  • Secondary Amine (

    
    ):  The desired nucleophile.
    
  • Tertiary Amine (

    
    ):  A potential trap.
    
    • Risk:[1][2][3] If the reaction overheats (

      
      ), the tertiary nitrogen can attack the sulfonyl chloride, forming unstable quaternary ammonium salts . These salts often precipitate as sticky gums, trapping reagents and causing yield loss.
      

Standard Operating Protocols (SOPs)

Choose the protocol that matches your available equipment and solubility requirements.

Method A: Anhydrous Organic Phase (DCM/THF)

Best for: Small scale (<50g), moisture-sensitive sulfonyl chlorides.

  • Setup: Purge a 3-neck round-bottom flask with

    
    .
    
  • Charge: Add N-methylpiperazine (1.0 eq) and Triethylamine (1.2 eq) dissolved in dry DCM (10-15 volumes).

    • Note: Using an auxiliary base like TEA prevents the NMP from acting as its own acid scavenger, saving expensive reagent.

  • Cooling: Submerge flask in an ice/salt bath to reach internal temp

    
    .
    
  • Addition: Dissolve Sulfonyl Chloride (1.0 - 1.1 eq) in DCM (5 volumes). Add dropwise via addition funnel or syringe pump.[1]

    • Critical: Monitor Internal Temperature (IT), not just bath temp. Stop addition if IT rises

      
      .
      
  • Aging: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT).
    
Method B: Schotten-Baumann (Biphasic Aqueous)

Best for: Scale-up (>100g), robust sulfonyl chlorides, green chemistry.

  • Charge: Dissolve N-methylpiperazine (1.0 eq) in DCM or Toluene.

  • Base Charge: Add 10% aqueous NaOH or

    
     (2.5 eq) .
    
  • Cooling: Cool the biphasic mixture to

    
     with vigorous stirring (emulsion formation is key).
    
  • Addition: Add neat or concentrated Sulfonyl Chloride slowly.

    • Mechanism:[4][5] The reaction occurs at the interface. The inorganic base neutralizes the HCl immediately in the aqueous phase, keeping the organic phase neutral and reducing quaternary salt formation.

Troubleshooting Guide & FAQs

Scenario 1: The "Runaway" Temperature

Q: I am adding the sulfonyl chloride dropwise, but the temperature is spiking suddenly. Why? A: This is likely due to accumulation .

  • The Cause: If the reaction temperature is too low (e.g., -20°C) or stirring is poor, the sulfonyl chloride may build up unreacted. When the mixture warms slightly, it all reacts at once.

  • The Fix:

    • Stop addition immediately.[1]

    • Increase stirring speed (RPM).

    • Check if the reaction has stalled (TLC/LCMS).

    • Resume addition only when the temperature stabilizes and consumption of the accumulated reagent is confirmed.

Scenario 2: The "Sticky Cake"

Q: A white solid has precipitated and stopped my stir bar. What is it? A: This is likely Amine Hydrochloride Salt (e.g., Triethylamine-HCl or NMP-HCl).

  • The Cause: Non-polar solvents (Ether, Toluene) cannot solubilize the salt byproduct.

  • The Fix:

    • Immediate: Add dry DCM or Chloroform to dissolve the salt.

    • Process Change: Use Method B (Schotten-Baumann); the salts will dissolve in the water layer, keeping the organic layer clear.

Scenario 3: Impurity Profile

Q: My LCMS shows a peak with Mass = Product + R-SO2. What happened? A: You have Bis-Sulfonylation or Quaternization .[6]

  • The Cause: Excess sulfonyl chloride + Heat.[1] The tertiary N-methyl group acted as a nucleophile.

  • The Fix:

    • Strictly control stoichiometry (do not exceed 1.05 eq of Sulfonyl Chloride).

    • Keep the reaction cold (

      
      ) for the entire addition.
      
    • Quench any excess sulfonyl chloride with a small amount of dimethylamine or ammonium hydroxide before workup.

Visualizing the Control Strategy

Workflow: Safe Addition Logic

This diagram outlines the decision-making process during the critical addition phase.

ExothermControl Start Start Addition (Sulfonyl Chloride) CheckTemp Check Internal Temp (IT) Start->CheckTemp SafeZone IT < 5°C CheckTemp->SafeZone Optimal WarningZone 5°C < IT < 10°C CheckTemp->WarningZone Caution DangerZone IT > 10°C CheckTemp->DangerZone Critical ActionContinue Continue Addition (Maintain Rate) SafeZone->ActionContinue ActionSlow Slow Addition Rate Increase Stirring WarningZone->ActionSlow ActionStop STOP ADDITION Allow to Cool DangerZone->ActionStop AccumulationCheck Check for Accumulation? (Is reaction stalling?) ActionStop->AccumulationCheck AccumulationCheck->CheckTemp Once Cooled

Figure 1: Decision logic for managing exotherms during reagent addition.

Reaction Pathway & Side Reactions

Understanding where the heat and impurities come from.

ReactionPathway R1 Sulfonyl Chloride (R-SO2Cl) Intermediate Transition State (High Energy) R1->Intermediate Side1 Hydrolysis (Sulfonic Acid) R1->Side1 + Water R2 N-Methylpiperazine R2->Intermediate Product Sulfonamide Product + HCl (Heat Release) Intermediate->Product Primary Reaction (Exothermic) Side2 Quaternary Salt (Impurity) Product->Side2 + R-SO2Cl + Heat Water Moisture (H2O) Water->Side1 Heat Excess Heat (>20°C) Heat->Side2

Figure 2: Chemical pathways showing the desired exothermic route vs. thermal impurity traps.

References

  • BenchChem. (2025).[1] Managing Exothermic Reactions in the Synthesis of Sulfonamides. Retrieved from

  • National Institutes of Health (NIH). (2013). Preparation of sulfonamides from N-silylamines and sulfonyl halides.[4] PMC3809033. Retrieved from

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination. RSC Advances. Retrieved from

  • Loba Chemie. (2016). Safety Data Sheet: N-Methylpiperazine.[2][5] Retrieved from

  • Gan, L.H., et al. (1996).[7] Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Journal of Colloid and Interface Science.[7] Retrieved from

Sources

stability of N-methylpiperazine-1-sulfonamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-NMP-SULF-STAB-V1

Introduction

Welcome to the technical support guide for N-methylpiperazine-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and require a deeper understanding of its stability profile, particularly under acidic conditions. The stability of any active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its synthesis, formulation, storage, and ultimately, its efficacy and safety.[1] This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated experimental workflows to empower you to anticipate, identify, and resolve stability-related challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of N-methylpiperazine-1-sulfonamide in aqueous acidic solutions?

Sulfonamides as a class of compounds are known to be susceptible to hydrolysis, and this degradation is often accelerated under acidic conditions.[2] While many sulfonamides are relatively stable at neutral pH, their stability can decrease significantly in acidic environments.[3][4] The primary degradation pathway involves the acid-catalyzed cleavage of the sulfur-nitrogen (S-N) bond.[2] Therefore, it is anticipated that N-methylpiperazine-1-sulfonamide will exhibit limited stability in strongly acidic solutions, with the rate of degradation being dependent on factors like pH, temperature, and buffer composition.

Q2: What is the primary chemical degradation pathway for N-methylpiperazine-1-sulfonamide under acidic conditions?

The most probable degradation pathway is the acid-catalyzed hydrolysis of the sulfonamide bond. The mechanism proceeds via the following steps:

  • Protonation: The nitrogen atom of the sulfonamide group is protonated by the acid in the medium. This makes the sulfur atom more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient sulfur atom.

  • Bond Cleavage: The S-N bond is cleaved, leading to the formation of two primary degradation products.

This hydrolytic cleavage is a common degradation route for sulfonamide-based compounds.[2][5]

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A N-methylpiperazine- 1-sulfonamide B Protonated Sulfonamide (Intermediate) A->B + H+ D Transition State B->D + H2O (Attack on S) C Water (Nucleophile) C->D E Degradation Products: - N-methylpiperazine - Sulfamic Acid Derivative D->E S-N Bond Cleavage G Start Rapid loss of parent compound peak observed Check1 Is the solution clear? No signs of precipitation? Start->Check1 Precip Issue may be solubility. Adjust solvent or concentration. Check1->Precip No Degrad Degradation is likely. Proceed with investigation. Check1->Degrad Yes Action1 Run Time-Course Study (T=0, 1h, 4h, etc.) Degrad->Action1 Result1 Does peak area decrease systematically over time? Action1->Result1 Action2 Use LC-MS to analyze new peaks. Result1->Action2 Yes Reval Investigate other issues: - Column adsorption - Injection error Result1->Reval No Result2 Do masses match expected degradants? Action2->Result2 Confirm Degradation Confirmed. Characterize kinetics and pathway. Result2->Confirm Yes Result2->Reval No

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Complexity in Drug Development

The piperazine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, appearing in a diverse array of therapeutic agents from antivirals to antipsychotics. For researchers in drug discovery and development, understanding the metabolic fate and structural integrity of these compounds is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), stands as the definitive tool for this purpose. A deep understanding of the fragmentation patterns is not merely academic; it is the key to rapid structural elucidation, metabolite identification, and the development of robust quantitative assays.

This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of piperazine sulfonamides. We will move beyond a simple cataloging of product ions to explore the mechanistic rationale behind observed cleavages. By comparing two distinct structural analogues, we will illustrate how subtle changes in chemical structure can profoundly influence fragmentation pathways, providing you with the predictive insights needed to accelerate your research.

Pillar 1: The Primacy of Protonation in ESI-MS

For the analysis of piperazine sulfonamides, Electrospray Ionization (ESI) in the positive ion mode is the technique of choice. The reason is rooted in the fundamental chemistry of the molecule. The piperazine ring contains two basic nitrogen atoms, which are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid). This efficient formation of the protonated molecule, [M+H]⁺, is the crucial first step that enables subsequent fragmentation analysis. The initial location of the charge on the protonated precursor ion significantly directs the fragmentation cascade that occurs in the collision cell.

Pillar 2: The Two Faces of Fragmentation: Sulfonamide vs. Piperazine

The fragmentation of a piperazine sulfonamide is a story told in two parts: the cleavage of the sulfonamide group and the fragmentation of the piperazine ring system. The relative abundance of fragments from each pathway is heavily influenced by the compound's overall structure and the collision energy applied.

A. The Sulfonamide Moiety: More Than a Simple Cleavage

The sulfonamide group exhibits several characteristic fragmentation patterns under CID.

  • S-N Bond Cleavage: The bond between the sulfur atom and the piperazine nitrogen is frequently cleaved. This dissociation can lead to the formation of radical cations of the constituent amine, a process mediated by an ion-neutral complex in the gas phase.[1]

  • SO₂ Neutral Loss: A highly diagnostic, though not always present, fragmentation is the neutral loss of 64 Da, corresponding to the elimination of sulfur dioxide (SO₂).[2][3] This process involves a complex rearrangement where two bonds are cleaved, and its occurrence can be influenced by substituents on the aromatic ring attached to the sulfonyl group.[2][3]

B. The Piperazine Ring: A Predictable Collapse

The piperazine ring itself undergoes a series of well-defined cleavages. The fragmentation is highly dependent on the nature of the substituents on the nitrogen atoms.[4]

  • Ring Fission: The most common pathway involves the cleavage of C-N and C-C bonds within the six-membered ring. This typically results in a cascade of smaller fragment ions, often producing characteristic ions at m/z 56 or 70, which correspond to fragments of the piperazine ring.[5]

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to a nitrogen atom is a dominant pathway, leading to the formation of a stable iminium ion.[6] The nature of the substituent on the nitrogen dictates the mass of the resulting fragment.

Comparative Analysis: How Structure Dictates Fragmentation Fate

To illustrate these principles, let's compare the hypothetical fragmentation of two representative compounds:

  • Compound A: 1-(Phenylsulfonyl)piperazine - A simple model with an unsubstituted second piperazine nitrogen.

  • Compound B: 1-(Phenylsulfonyl)-4-benzylpiperazine - A common structural motif where the second nitrogen is substituted.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

The following protocol provides a robust starting point for analyzing these compounds. The causality behind each choice is key: we select conditions not just to see a result, but to generate clean, interpretable, and reproducible data.

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water. Rationale: This concentration is typically sufficient for generating a strong signal in ESI-MS without causing detector saturation.

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). Rationale: A C18 stationary phase provides excellent retention and separation for compounds of this polarity.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, ensuring efficient ionization in positive ESI mode and improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent with good elution strength and UV transparency.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. Rationale: A generic gradient allows for the elution of the parent compound while separating it from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

    • Ionization Mode: ESI Positive.

    • MS1 Full Scan: Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

    • MS/MS Product Ion Scan: Select the [M+H]⁺ ion for fragmentation. Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe how the fragmentation pattern changes. Rationale: Varying collision energy helps to distinguish primary fragments (formed at low energy) from subsequent secondary fragments (formed at higher energy).

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep 1. Prepare 1 µg/mL Analyte Solution LC 2. Inject onto C18 Column Prep->LC Gradient 3. Elute with ACN/H₂O Gradient (0.1% Formic Acid) LC->Gradient ESI 4. Ionize via ESI+ Gradient->ESI MS1 5. MS1: Identify Precursor Ion [M+H]⁺ ESI->MS1 CID 6. Isolate & Fragment (CID) MS1->CID MS2 7. MS2: Detect Product Ions CID->MS2 Analysis 8. Interpret Fragmentation Pattern MS2->Analysis

Diagram 1: General LC-MS/MS workflow for piperazine sulfonamide analysis.
Data Summary: A Head-to-Head Comparison

The table below summarizes the expected key ions for our two model compounds. This quantitative data provides a clear snapshot of their differing fragmentation behavior.

FeatureCompound A: 1-(Phenylsulfonyl)piperazineCompound B: 1-(Phenylsulfonyl)-4-benzylpiperazine
Structure Ph-SO₂-(Piperazine)-HPh-SO₂-(Piperazine)-CH₂-Ph
Formula C₁₀H₁₄N₂O₂SC₁₇H₂₀N₂O₂S
[M+H]⁺ (m/z) 243.09333.13
Major Product Ions (m/z) 158.05, 141.02, 86.09, 56.06243.09, 141.02, 91.05
Key Differentiator Fragmentation dominated by ring cleavage.Fragmentation dominated by loss of the benzyl group.
Fragmentation Pathway of Compound A: 1-(Phenylsulfonyl)piperazine

For Compound A, with a free N-H group, the fragmentation is primarily driven by the cleavage of the sulfonamide bond and subsequent fission of the piperazine ring. The protonated molecule at m/z 243 readily loses the phenylsulfonyl group to produce a protonated piperazine fragment. However, the most characteristic pathway involves cleavage of the S-N bond to yield the phenylsulfonyl cation at m/z 141. The remaining piperazine radical cation is unstable and does not persist. Instead, the dominant pathway is the fission of the piperazine ring itself, leading to characteristic iminium ions like m/z 86 and the subsequent fragment at m/z 56.

Fragmentation_A Parent [M+H]⁺ m/z 243.09 Frag141 Phenylsulfonyl Cation m/z 141.02 Parent->Frag141 S-N Cleavage Frag86 Piperazine Ring Fragment m/z 86.09 Parent->Frag86 Ring Fission Frag56 Piperazine Ring Fragment m/z 56.06 Frag86->Frag56 -CH₂NH

Diagram 2: Proposed fragmentation pathway for Compound A.
Fragmentation Pathway of Compound B: 1-(Phenylsulfonyl)-4-benzylpiperazine

The addition of the benzyl group on the second nitrogen dramatically alters the fragmentation landscape. While cleavage to produce the phenylsulfonyl cation (m/z 141) is still possible, it is no longer the most favorable pathway. The C-N bond between the piperazine ring and the benzyl group is labile. Upon collision, this bond readily cleaves, leading to the formation of a highly stable tropylium ion at m/z 91.[5] This fragment is often the base peak in the MS/MS spectrum for N-benzylated piperazines. Another significant pathway is the loss of the entire benzyl group as a neutral radical, resulting in a fragment at m/z 242, which corresponds to the protonated core of Compound A.

Fragmentation_B Parent [M+H]⁺ m/z 333.13 Frag91 Tropylium Ion m/z 91.05 Parent->Frag91 C-N Cleavage (Benzylic) Frag243 Loss of Benzyl Radical m/z 242.12 Parent->Frag243 Neutral Loss Frag141 Phenylsulfonyl Cation m/z 141.02 Parent->Frag141 S-N Cleavage

Diagram 3: Proposed fragmentation pathway for Compound B.

Conclusion: From Patterns to Prediction

The LC-MS/MS fragmentation of piperazine sulfonamides is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The fragmentation pattern is a composite of cleavages originating from the sulfonamide moiety and the piperazine ring. As demonstrated, the key to anticipating the fragmentation pathway lies in identifying the most labile bonds and the most stable potential fragment ions. For simple N-arylsulfonyl piperazines, expect to see fragments arising from S-N bond cleavage and ring fission. For more complex analogues, such as N-benzyl derivatives, look for the dominant fragmentation channel to be the cleavage of the substituent, which often leads to highly stable and abundant product ions like the tropylium ion.

By mastering these patterns, researchers can confidently identify novel compounds, characterize metabolites, and build the highly selective quantitative methods that are essential for advancing drug development.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2019). Journal of Chinese Mass Spectrometry Society. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2021). ResearchGate. [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry. [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry. [Link]

  • Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. ResearchGate. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry. [Link]

  • The Unanticipated Loss of SO2 From Sulfonamides in Collision-Induced Dissociation. (2002). Rapid Communications in Mass Spectrometry. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

Sources

A Researcher's Guide to Bioisosteric Replacement of Sulfonamides in Piperazine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Moving Beyond Sulfonamides in Piperazine Scaffolds

The piperazine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its presence in over a hundred FDA-approved drugs.[1][2][3] When coupled with a sulfonamide moiety, it forms a pharmacophore present in a multitude of biologically active compounds, from antibacterials to CNS agents and beyond.[4][5] However, the very attributes that make sulfonamides attractive—their strong hydrogen bonding capacity and ionizable nature—can also be liabilities. Challenges such as poor solubility, metabolic instability, and potential for off-target effects often hinder the progression of promising piperazine-sulfonamide drug candidates.[6][7]

Bioisosteric replacement offers a powerful strategy to circumvent these issues. By substituting the sulfonamide group with a functionally similar but structurally distinct moiety, researchers can fine-tune a molecule's properties to enhance its drug-like characteristics while preserving or even improving its desired biological activity.[8][9] This guide provides a comparative analysis of key bioisosteres for the sulfonamide group within the context of piperazine-containing drug candidates, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Rationale for Sulfonamide Replacement: A Double-Edged Sword

The sulfonamide group's utility stems from its ability to act as a hydrogen bond donor and acceptor, and its acidic proton allows for ionic interactions. However, these same features can lead to:

  • Metabolic Liability: The sulfonamide moiety can be susceptible to enzymatic degradation, leading to the formation of metabolites with altered activity or toxicity profiles. A notable example is the in vivo formation of primary sulfonamide metabolites, which can be a persistent issue.[6][7]

  • Poor Solubility: The crystalline nature and strong intermolecular interactions of sulfonamides can result in low aqueous solubility, hampering oral absorption.[4]

  • Off-Target Effects: The acidic nature of sulfonamides can lead to interactions with unintended biological targets, contributing to side effects.

  • High Plasma Protein Binding: The characteristics of the sulfonamide group can contribute to high plasma protein binding, reducing the concentration of free, active drug.[2]

A Comparative Analysis of Key Sulfonamide Bioisosteres for Piperazine Drugs

The selection of an appropriate bioisostere is a critical decision in the drug design process. Below is a head-to-head comparison of three prominent sulfonamide replacements: the gem-dimethylsulfone , the sulfonimidamide , and the N-acylsulfonamide .

Data Presentation: Physicochemical and Pharmacokinetic Properties
PropertySulfonamide (Parent)gem-DimethylsulfoneSulfonimidamideN-Acylsulfonamide
Structure -SO₂NHR-SO₂(C(CH₃)₂)R-S(O)(NH)R-S(O)₂NHC(O)R
Acidity (pKa) ~9-10[8]Non-acidicMore basic than sulfonamide~3.5-4.5[10]
Lipophilicity (logD) VariesGenerally increasedDecreased[2]Generally increased[8]
Solubility Can be lowGenerally improvedIncreased[2]Varies, can be improved
Metabolic Stability Often labile[6][7]Significantly improved[6][7]Generally high[11]Improved hydrolytic stability[10]
H-Bonding Donor & AcceptorAcceptor onlyDonor & AcceptorDonor & Acceptor
Plasma Protein Binding Can be highGenerally lowerDecreased[2]Varies
Case Study: gem-Dimethylsulfone in Cav2.2 Channel Inhibitors

A compelling example of successful sulfonamide bioisosteric replacement is seen in the development of Cav2.2 channel inhibitors for chronic pain. The parent aminopiperidine sulfonamide compound (1) was found to form a persistent and active sulfonamide metabolite in vivo.[6][7] To address this metabolic liability, a gem-dimethylsulfone bioisostere (31) was synthesized.[6][7]

Comparative Experimental Data:

CompoundStructureCav2.2 IC₅₀ (µM)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)PXR Activation EC₅₀ (µM)
1 (Sulfonamide) [Structure of Compound 1]0.51>105.10.43
31 (gem-Dimethylsulfone) [Structure of Compound 31]0.09>10~10>10

Data sourced from a study on Cav2.2 channel inhibitors.[6][7]

The gem-dimethylsulfone analogue (31) not only eliminated the metabolic liability but also demonstrated a 5-fold improvement in potency at the target Cav2.2 channel.[7] Furthermore, it showed reduced CYP3A4 inhibition and was devoid of significant PXR activation, indicating a better overall safety profile.[6][7]

Sulfonimidamides: Modulating Physicochemical Properties

Sulfonimidamides, where one of the sulfonyl oxygens is replaced by an imino group, offer an intriguing alternative to sulfonamides. A proof-of-concept study on γ-secretase inhibitors demonstrated that this bioisosteric replacement can lead to desirable properties such as decreased lipophilicity and plasma protein binding, along with increased solubility.[2][12] These changes can have a profound impact on a drug's pharmacokinetic profile.

N-Acylsulfonamides: Mimicking Carboxylic Acids

N-acylsulfonamides are significantly more acidic than sulfonamides, with pKa values comparable to carboxylic acids.[10] This makes them excellent bioisosteres for carboxylic acids, but they can also be considered as replacements for sulfonamides where increased acidity is desired to enhance interactions with a biological target. The N-acylsulfonamide group generally leads to increased metabolic stability compared to a simple sulfonamide.[8][10]

Experimental Protocols

General Synthesis of a Piperazine-Sulfonamide Derivative

This protocol describes a common method for the synthesis of a piperazine-sulfonamide, which can be adapted for the synthesis of its bioisosteres.

  • N-Boc Protection of Piperazine: To a solution of piperazine in a suitable solvent (e.g., dichloromethane), add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0°C. Allow the reaction to warm to room temperature and stir overnight. Purify the mono-Boc-protected piperazine by column chromatography.

  • Sulfonylation: Dissolve the mono-Boc-protected piperazine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine or pyridine). Cool the mixture to 0°C and add the desired sulfonyl chloride dropwise. Stir the reaction at room temperature until completion.

  • Boc Deprotection: Dissolve the Boc-protected piperazine-sulfonamide in a suitable solvent (e.g., dichloromethane) and add an excess of a strong acid (e.g., trifluoroacetic acid). Stir at room temperature until the deprotection is complete.

  • N-Arylation/Alkylation (if required): The deprotected piperazine-sulfonamide can be further functionalized at the free nitrogen via standard N-arylation or N-alkylation protocols (e.g., Buchwald-Hartwig amination or reductive amination).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[13][14][15][16]

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lecithin/dodecane solution (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for membrane integrity check)

Procedure:

  • Membrane Coating: Add 5 µL of the lipid solution to each well of the filter plate and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Plate: Dilute the test compound to the final concentration (e.g., 10 µM) in PBS. Add 150 µL of the compound solution to each well of the coated filter plate.

  • Incubation: Carefully place the filter plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain phase I metabolic enzymes.[17][18][19][20]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Test compound stock solution

  • Internal standard

Procedure:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Initiate Reaction: Add the test compound to the reaction mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Visualization of Concepts and Workflows

Bioisosteric Replacement Strategy

G cluster_0 Parent Piperazine-Sulfonamide cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacements cluster_3 Improved Properties parent Piperazine-Sulfonamide (-SO2NHR) liabilities Metabolic Instability Poor Solubility Off-Target Effects parent->liabilities Leads to gem_dimethyl gem-Dimethylsulfone (-SO2C(CH3)2R) liabilities->gem_dimethyl Address with sulfonimidamide Sulfonimidamide (-S(O)(NH)R) liabilities->sulfonimidamide Address with n_acyl N-Acylsulfonamide (-SO2NHC(O)R) liabilities->n_acyl Address with improved Enhanced Metabolic Stability Improved Solubility & Permeability Better Selectivity Profile gem_dimethyl->improved Results in sulfonimidamide->improved Results in n_acyl->improved Results in

Caption: Bioisosteric replacement workflow for sulfonamides.

Experimental Workflow for Comparative Analysis

G cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis cluster_3 In Vivo Studies synthesis Synthesize Parent Sulfonamide & Bioisosteric Analogues physchem Physicochemical Profiling (pKa, logD, Solubility) synthesis->physchem permeability PAMPA Assay synthesis->permeability metabolism Microsomal Stability Assay synthesis->metabolism activity Target-Based Assay (e.g., IC50 determination) synthesis->activity analysis Compare Data Sets Identify Lead Candidate physchem->analysis permeability->analysis metabolism->analysis activity->analysis invivo Pharmacokinetics Efficacy Studies analysis->invivo

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-methylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

N-methylpiperazine-1-sulfonamide (and its hydrochloride salts) presents a dual-hazard profile combining the corrosivity and basicity of the piperazine moiety with the sensitization potential of the sulfonamide group.

Immediate Action Required:

  • Do NOT dispose of down the drain. This compound poses significant aquatic toxicity risks and potential antibiotic resistance propagation.

  • Do NOT mix with nitrosating agents (e.g., sodium nitrite, nitrous acid). Secondary amines like piperazines can form N-nitrosamines , which are potent carcinogens.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Understanding the molecular behavior is the first step in safe disposal. This compound is often found as a hydrochloride salt (Solid) or a free base (Liquid/Low-melting solid).

ParameterData / CharacteristicOperational Implication
CAS Number Verify specific salt form (e.g., 1795394-70-5 for HCl salt)Use CAS for waste manifesting.
Functional Groups Piperazine (2° Amine), SulfonamideCorrosive (Base), Sensitizer.
RCRA Status Non-listed (Characteristic Waste)Likely D002 (Corrosive) or D001 (Ignitable) if in organic solvent.
Incompatibilities Strong Oxidizers, Acids, NitritesExplosion/Toxic Gas Risk. Store away from nitric acid.
Toxicology Skin/Eye Irritant (Cat 2/2A), STOT SE 3Dust Mask/Respirator Mandatory for solids.

Scientist's Note: While N-methylpiperazine (the precursor) is flammable (Flash point ~39°C), the sulfonamide derivative usually has lower volatility but higher biological activity. Treat all "unknown" piperazine derivatives as Corrosive (pH > 11) until proven otherwise.

Pre-Disposal Stabilization & Segregation

Before moving waste to the Satellite Accumulation Area (SAA), you must stabilize the matrix.

A. Segregation Logic
  • Separate from Nitrites: As noted, prevent nitrosamine formation.

  • Separate from Halogenated Waste: Unless the sulfonamide is dissolved in DCM/Chloroform, keep it in the Non-Halogenated Organic stream to reduce disposal costs and incineration complexity.

  • pH Check: If the waste is aqueous, check pH.

    • If pH > 12.5: It is D002 Hazardous Waste.[1]

    • If pH < 2: Do not mix with the basic piperazine waste (Exothermic reaction risk).

B. Container Selection
  • Liquids: High-density polyethylene (HDPE) or Glass (Amber). Avoid metal if the solution is highly acidic (unlikely here) or corrosive.

  • Solids: Wide-mouth HDPE jars. Double-bagging is recommended to prevent dust generation (sensitization risk).

Step-by-Step Disposal Workflow

Protocol A: Solid Waste (Pure Substance or Contaminated Media)

Applicable to: Weighing boats, contaminated gloves, solid products.

  • Containment: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the bag and place it into a rigid, wide-mouth waste container (e.g., 5-gallon bucket with screw top).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-methylpiperazine-1-sulfonamide, solid debris."

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (if free base).

  • Storage: Store in the SAA. Keep the lid closed unless adding waste.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: HPLC effluent, reaction solvents.

  • Characterization: Determine the primary solvent (e.g., Methanol, Ethyl Acetate, Water).

  • Compatibility Test: In a fume hood, mix small aliquots (1-2 mL) of the waste with the target waste drum contents to ensure no heat/gas generation.

  • Transfer: Use a funnel with a lid-latch mechanism. Pour slowly.

  • Rinsing: Triple-rinse the empty reagent bottle with the compatible solvent.[2] Add the rinsate to the hazardous waste container.

  • Defacing: Deface the original label of the empty bottle and mark "Empty" before recycling or trashing the glass.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision points for disposing of N-methylpiperazine-1-sulfonamide.

DisposalWorkflow Start Waste Generation: N-methylpiperazine-1-sulfonamide StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solution Solid Solid / Debris StateCheck->Solid Powder/Salts SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., MeOH, Water) SolventCheck->NonHalogenated No Halogens Labeling Labeling: List all constituents Mark 'Toxic' & 'Corrosive' Halogenated->Labeling NonHalogenated->Labeling Bagging Double Bag (Poly) to prevent dust Solid->Bagging Bagging->Labeling Storage Store in SAA (Satellite Accumulation Area) Labeling->Storage Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Figure 1: Decision tree for the segregation and disposal of N-methylpiperazine-1-sulfonamide waste streams.

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is >100mL or generates visible dust/fumes, evacuate the immediate area.

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and N95 or P100 respirator (if powder). Safety goggles are mandatory.

  • Neutralization (Liquids): Absorb with a 1:1 mixture of sand and soda ash (sodium carbonate) or a commercial generic spill pillow.

  • Collection (Solids): Do NOT dry sweep (creates dust).[3][4] Cover with wet paper towels to dampen, then scoop into a bag.

  • Decontamination: Wash the surface with water and detergent. Test pH of the surface to ensure neutrality (pH 6-8) before reopening the area.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for N-Methylpiperazine (Precursor). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylpiperazine-1-sulfonamide
Reactant of Route 2
N-methylpiperazine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.